N-(4-methoxy-2-methylquinolin-6-yl)acetamide
Overview
Description
N-(4-methoxy-2-methylquinolin-6-yl)acetamide is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 and is a yellow to brown solid . The IUPAC name for this compound is N-(4-methoxy-2-methyl-6-quinolinyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O2/c1-8-6-13(17-3)11-7-10(15-9(2)16)4-5-12(11)14-8/h4-7H,1-3H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 428.6±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 68.4±3.0 kJ/mol . The flash point is 213.0±27.3 °C . The index of refraction is 1.634 .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study focused on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with N-(4-methoxy-2-methylquinolin-6-yl)acetamide. The research highlighted the metabolic activation pathways leading to carcinogenic compounds, emphasizing the importance of understanding the metabolic fate of these chemicals for assessing their safety and environmental impact (Coleman et al., 2000).
Structural Aspects and Properties of Salt and Inclusion Compounds
Another study explored the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts with mineral acids. This research contributes to the development of new materials with potential applications in drug delivery systems and molecular recognition (Karmakar et al., 2007).
Antituberculosis Activity of Quinoline Derivatives
The synthesis and evaluation of quinoline derivatives for their anti-tuberculosis activity were the focus of a study. It demonstrated the potential of these compounds as therapeutic agents against tuberculosis, highlighting the importance of quinoline derivatives in developing new antimicrobial agents (Bai et al., 2011).
Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors
Research on indenoisoquinoline derivatives as topoisomerase I inhibitors for cancer therapy showed that modifications to the lactam side chain could lead to potent compounds with significant cytotoxicity against cancer cells. This study underscores the therapeutic potential of quinoline derivatives in oncology (Nagarajan et al., 2006).
Design and Synthesis of Quinoline Derivatives with Antimicrobial Activities
A study on the design, synthesis, and evaluation of quinoline derivatives carrying a 1,2,3-triazole moiety for their antimicrobial activities revealed that these compounds showed moderate to very good antibacterial and antifungal activities. Such research is crucial for developing new antimicrobial agents in response to the increasing resistance to existing drugs (Thomas et al., 2010).
Properties
IUPAC Name |
N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-13(17-3)11-7-10(15-9(2)16)4-5-12(11)14-8/h4-7H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJTUPQGGEUFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406544 | |
Record name | N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100795-23-1 | |
Record name | N-(4-methoxy-2-methylquinolin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.